molecular formula C14H18N2O4S B2715165 Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate CAS No. 1246203-64-4

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2715165
CAS No.: 1246203-64-4
M. Wt: 310.37
InChI Key: KZTJZXMHRNWSRC-UHFFFAOYSA-N
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Description

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a versatile organic compound with the molecular formula C₁₄H₁₈N₂O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, an ethenesulfonyl group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Route 1: A solution of vinylsulfonamide in tetrahydrofuran is treated with an excess of aqueous dimethylamine.

    Route 2: Benzyl 1-piperazinecarboxylate is reacted with 2-chloroethanesulfonyl chloride in the presence of N-ethyl-N,N-diisopropylamine in dichloromethane at low temperatures.

Industrial Production Methods

Industrial production methods for benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the ethenesulfonyl group.

Scientific Research Applications

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(vinylsulfonyl)piperazine-1-carboxylate: Similar structure but with a vinylsulfonyl group instead of an ethenesulfonyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy-oxoethyl group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and a hydrazino-oxoethyl group.

Uniqueness

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 4-ethenylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-21(18,19)16-10-8-15(9-11-16)14(17)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJZXMHRNWSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246203-64-4
Record name benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 11 g (50 mmol) of benzyl 1-piperazinecarboxylate and 16.1 g (125 mmol) of DIPEA in 200 mL CH2Cl2 was cooled to −15° C. and 6.3 mL (9.8 g, 60 mmol) of 2-chloroethanesulfonyl chloride was added slowly over 15 min. The mixture was allowed to warm to 0° C. over 30 min and water was then added. The organic layer was separated and washed successively with dil. HCl and aq. NaHCO3. After drying, the solvent was removed and the residue was chromatographed on silica, eluting with CH2Cl2/EtOAc 95:5, to give an oil, which was recrystallized from CH2Cl2/hexanes to give 6.64 g (43% yield) of benzyl 4-(vinylsulfonyl)-1-piperazinecarboxylate: mp (CH2Cl2/hexanes) 85-87° C.; 1H NMR (CDCl3) δ 7.39-7.30 (m, 5H), 6.40 (dd, J=16.6, 9.8 Hz, 1H), 6.25 (d, J=16.6 Hz, 1H), 6.06 (d, J=9.8 Hz, 1H), 5.14 (s, 2H), 3.61 (m, 4H), 3.14 (m, 4H); Anal. Calcd. for C14H18N2O4S: C, 54.2; H, 5.85; N, 9.0. Found: C, 54.1; H, 5.7; N, 9.1%.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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